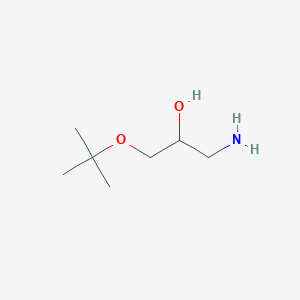

1-Amino-3-(tert-butoxy)propan-2-ol

Description

1-Amino-3-(tert-butoxy)propan-2-ol is a secondary alcohol derivative featuring an amino group (-NH₂) at position 1 and a bulky tert-butoxy (-O-tert-butyl) group at position 3 of the propan-2-ol backbone.

Properties

Molecular Formula |

C7H17NO2 |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3 |

InChI Key |

ZKHHFKLWZNETDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCC(CN)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Epoxide Intermediates

A widely documented route involves the ring-opening of epoxide intermediates. The synthesis begins with the preparation of tert-butoxy epoxides, such as tert-butyl glycidyl ether. For example, tert-butyl glycidyl ether can be synthesized by reacting epichlorohydrin with tert-butanol in the presence of a base like sodium hydroxide . The epoxide is then subjected to nucleophilic attack by ammonia or a protected amine.

Key parameters influencing yield and selectivity include:

-

Temperature : Reactions conducted at 0–5°C favor mono-amination, minimizing di- or tri-aminated byproducts .

-

Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilicity of ammonia, while water content above 5% promotes hydrolysis .

-

Catalyst : Lewis acids like boron trifluoride etherate accelerate epoxide ring-opening but may reduce enantiomeric purity in chiral syntheses .

Table 1 : Optimization of Epoxide Ring-Opening Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78–82 | 95 |

| Ammonia Concentration | 2.5 M in THF | 85 | 97 |

| Reaction Time | 24 h | 80 | 96 |

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination of 3-(tert-butoxy)-2-hydroxypropanal. This method is advantageous for stereocontrol, as chiral catalysts or resolving agents can direct asymmetric synthesis. The ketone precursor is synthesized via oxidation of 3-(tert-butoxy)propan-2-ol using Jones reagent (CrO₃/H₂SO₄) . Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the target compound.

Critical Considerations :

-

Stereoselectivity : Use of (R)- or (S)-BINAP ligands with palladium catalysts achieves enantiomeric excess (ee) >90% .

-

Byproduct Formation : Over-reduction to 3-(tert-butoxy)propan-2-amine occurs if reaction pH exceeds 8.5 .

Alkylation of Aminopropanediols

Direct alkylation of 1-amino-2-propanol with tert-butyl bromide or tert-butyl tosylate offers a straightforward but less selective route. The reaction is typically conducted in dimethylformamide (DMF) with potassium carbonate as a base .

Challenges :

-

Regioselectivity : The secondary hydroxyl group in 1-amino-2-propanol is less reactive, leading to mixtures of O- and N-alkylated products.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the desired product, with yields rarely exceeding 50% .

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiopure material, enzymatic resolution using lipases or esterases is employed. Racemic this compound is acetylated at the hydroxyl group, and enzymes selectively hydrolyze one enantiomer’s ester. For instance, Candida antarctica lipase B (CAL-B) achieves 98% ee for the (S)-enantiomer .

Table 2 : Performance of Enzymatic Resolution Methods

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Acetylated racemate | 98 | 45 |

| Pseudomonas fluorescens esterase | Butyryl derivative | 92 | 38 |

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. Microwave-assisted synthesis reduces reaction times from 24 h to 30 minutes, with comparable yields (80–85%) . Additionally, recyclable catalysts like zeolite-supported palladium minimize waste.

Industrial-Scale Production

Commercial synthesis (e.g., Sigma-Aldrich’s technical-grade product) employs continuous-flow reactors to enhance reproducibility . Key steps include:

-

Epoxide Formation : tert-Butyl glycidyl ether synthesis in a packed-bed reactor with ion-exchange resin catalysts.

-

Amination : Gas-phase ammonia introduction under high pressure (50–100 bar).

-

Distillation : Short-path distillation removes low-boiling impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Acidic or basic conditions, along with suitable nucleophiles, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .

Scientific Research Applications

1-Amino-3-(tert-butoxy)propan-2-ol finds applications in multiple fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical properties and applications of 1-amino-3-(tert-butoxy)propan-2-ol and its analogs:

Structural and Functional Differences

- Steric Effects: The tert-butoxy group in this compound introduces significant steric bulk compared to smaller substituents like methoxy or methylphenoxy. This bulk enhances stability in reactions requiring steric protection but may reduce solubility in polar solvents .

- Electronic Effects: The amino group increases basicity and hydrogen-bonding capacity, distinguishing it from non-amino analogs like 1-tert-butoxypropan-2-ol. This property is critical in catalysis or interactions with biological targets .

- Aryloxy vs. In contrast, alkyloxy derivatives like tert-butoxy prioritize steric protection .

Q & A

Q. What are the established synthetic routes for 1-Amino-3-(tert-butoxy)propan-2-ol, and how are they validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route A : Reacting tert-butyl glycidyl ether with ammonia under controlled pH (8–10) and temperature (40–60°C) to introduce the amino group .

- Route B : Reductive amination of 3-(tert-butoxy)-2-propanone using sodium cyanoborohydride and ammonium acetate in methanol .

Validation : Purity is confirmed via HPLC (>95%), and structural integrity via -NMR (e.g., δ 1.15 ppm for tert-butyl protons, δ 3.4–3.8 ppm for methine and methylene groups) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- -NMR : Focus on splitting patterns for the amino-propanol backbone (e.g., δ 2.6–3.2 ppm for NH adjacent to CH) and tert-butoxy group (singlet at δ 1.15 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 132.2 (CHO) and fragmentation patterns (e.g., loss of tert-butoxy group at m/z 87) .

- IR Spectroscopy : O–H stretch (3200–3600 cm) and C–O–C ether linkage (1100–1250 cm) .

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

Methodological Answer:

- PPE : Use nitrile gloves (EN 374 certified), goggles, and fume hoods to prevent skin/eye contact .

- Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation .

- Toxicology : While not classified as acutely toxic, structural analogs (e.g., 1-tert-butoxypropan-2-ol) are flagged by IARC for carcinogenic risk in rodents . Conduct toxicity assays (e.g., Ames test) for novel derivatives.

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for solubility and reaction kinetics .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventional) .

Q. How should researchers address discrepancies in NMR data between synthesized batches?

Methodological Answer:

- Deuterated Solvent Effects : Verify solvent purity (e.g., DMSO-d vs. CDCl) and residual proton signals .

- Dynamic NMR (DNMR) : Analyze rotational barriers of the tert-butoxy group if splitting anomalies occur .

- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Modify the amino group (e.g., alkylation, acylation) or tert-butoxy substituent (e.g., replace with cyclopentyloxy) .

- Biological Assays : Test analogs for β-blocker activity (e.g., binding to adrenergic receptors) or antiproliferative effects (e.g., MTT assay on cancer cell lines) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. What environmental impact assessments are relevant for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.